1-(4-Fluorophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol
Overview
Description
1-(4-Fluorophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole ring, a fluorophenoxy group, and a hydroxymethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives. The next step involves the introduction of the fluorophenoxy group through nucleophilic substitution reactions. Finally, the hydroxymethyl group is added via hydroxymethylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted fluorophenoxy derivatives.
Scientific Research Applications
1-(4-Fluorophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenoxy group may enhance the compound’s binding affinity, while the hydroxymethyl group can participate in hydrogen bonding, stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenoxy)-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol
- 1-(4-bromophenoxy)-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol
- 1-(4-methylphenoxy)-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol
Uniqueness
1-(4-Fluorophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity. The combination of the benzimidazole ring, fluorophenoxy group, and hydroxymethyl group makes this compound a valuable tool for various scientific applications.
Properties
IUPAC Name |
1-(4-fluorophenoxy)-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c18-12-5-7-14(8-6-12)23-11-13(22)9-20-16-4-2-1-3-15(16)19-17(20)10-21/h1-8,13,21-22H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUHVMNECBZZFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(COC3=CC=C(C=C3)F)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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